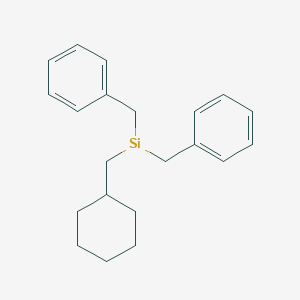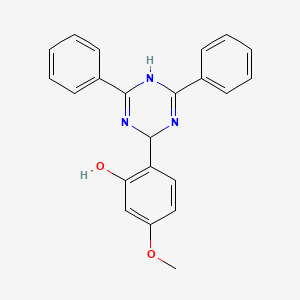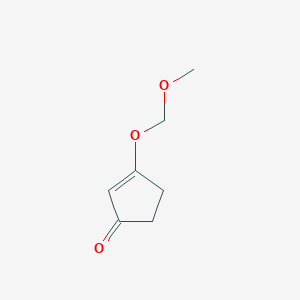
2-Cyclopenten-1-one, 3-(methoxymethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-(methoxymethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the methoxymethoxy group. The reaction conditions typically include:
Reactants: Cyclopentanone, methanol
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 3-(methoxymethoxy)- may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 3-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Cyclopenten-1-one, 3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Cyclopenten-1-one, 3-(methoxymethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methoxymethoxy group.
3-Methyl-2-cyclopenten-1-one: Features a methyl group instead of methoxymethoxy.
3-Ethoxy-2-cyclopenten-1-one: Contains an ethoxy group in place of methoxymethoxy.
Uniqueness
2-Cyclopenten-1-one, 3-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
213816-60-5 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
3-(methoxymethoxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-9-5-10-7-3-2-6(8)4-7/h4H,2-3,5H2,1H3 |
InChIキー |
ALZDCNNQYQPCPE-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


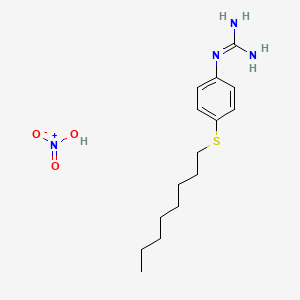
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
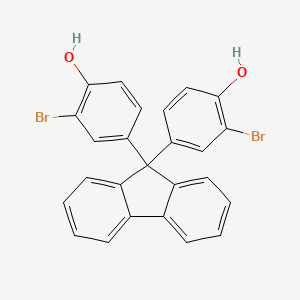
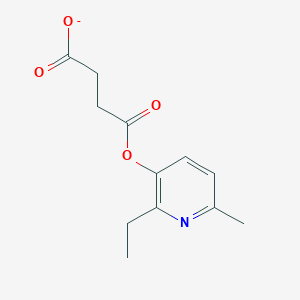
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
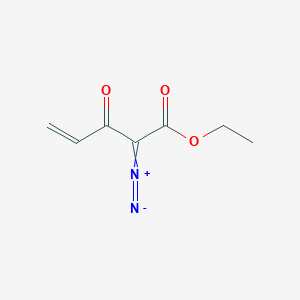
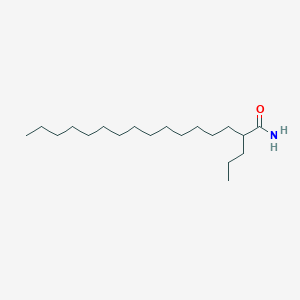
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
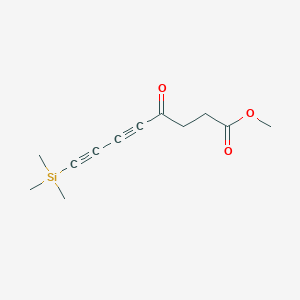
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
